molecular formula C10H13N3O4 B12461746 methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate

methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B12461746
M. Wt: 239.23 g/mol
InChI Key: WIJBVWTYBNRYKD-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a cyclopentyl group, a nitro group, and a carboxylate ester group, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the pyrazole ring. The nitro group can be introduced via nitration using nitric acid, and the esterification can be achieved using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Carboxylic acid: Formed by the hydrolysis of the ester group.

    Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a cyclopentyl group.

    Methyl 1-cyclopentyl-5-amino-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.

Uniqueness

Methyl 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro group and the carboxylate ester group also provides unique properties that can be exploited in various scientific research applications.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 1-cyclopentyl-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C10H13N3O4/c1-17-10(14)8-6-9(13(15)16)12(11-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

WIJBVWTYBNRYKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)[N+](=O)[O-])C2CCCC2

Origin of Product

United States

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